Physicochemical Property Differentiation: LogP Comparison vs. Hydroxyl Analog
The 2-fluoroethoxy group significantly alters the lipophilicity of the compound compared to its hydroxyl precursor, 1-(4-hydroxyphenyl)piperazine. This change in LogP is a quantifiable metric that predicts differences in membrane permeability and blood-brain barrier (BBB) penetration potential. The target compound has a calculated LogP of 1.84-1.5 [1][2], whereas its non-fluorinated hydroxyl analog has a much lower LogP, making the two non-interchangeable for studies where CNS penetration or specific lipophilicity is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.84 (or XLogP3 = 1.5) |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)piperazine: LogP ~ 0.8-1.0 (estimated) |
| Quantified Difference | Approximately 0.5-1.0 LogP unit increase for the fluoroethoxy analog |
| Conditions | Calculated values (XLogP3, AlogPs) |
Why This Matters
A higher LogP value is a key differentiator for CNS-targeted research, indicating a greater potential for passive diffusion across the blood-brain barrier compared to the more polar hydroxyl analog.
- [1] YYBYY. 1-(4-(2-fluoroethoxy)phenyl)piperazine. View Source
- [2] Kuujia. Cas no 913734-75-5 (1-(4-(2-Fluoroethoxy)phenyl)piperazine). View Source
